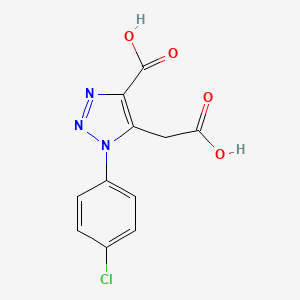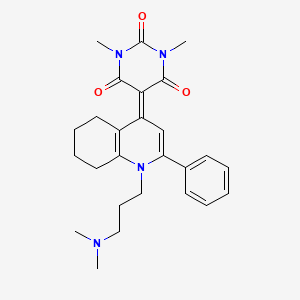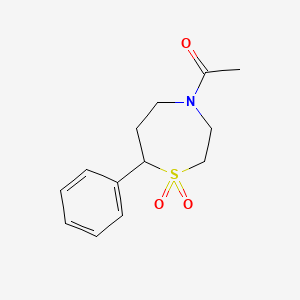
5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMC-CTC, is an organic compound that has been studied extensively due to its versatile properties and potential applications in organic synthesis and drug development. CMC-CTC is a heterocyclic compound, which is composed of a five-membered ring containing a nitrogen atom, a carbon atom, and four oxygen atoms. This compound has been studied for its ability to serve as a building block for the synthesis of a variety of compounds, as well as its potential use in drug development.
Aplicaciones Científicas De Investigación
Triazole-Based Scaffolds in Peptidomimetics
5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , serves as a foundation for creating peptidomimetics and biologically active compounds using triazole scaffolds. This application is crucial for developing HSP90 inhibitors, with one compound showing significant potency (IC50 = 29 nM) (Ferrini et al., 2015).
Molecular Rearrangements and Transformations
Research on 4-iminomethyl-1,2,3-triazoles, including 1-aryl substituents similar to the compound of interest, has revealed interesting molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents, offering potential applications in synthetic chemistry (L'abbé et al., 1990).
Synthesis and Structural Studies
Studies have been conducted on the synthesis and structural characteristics of triazole derivatives, including those with chlorophenyl groups. Such research provides insights into the molecular structures and interactions, essential for the development of new compounds with specific properties (Şahin et al., 2014).
NMR and Molecular Modeling
The 5-carboxymethyl-1,2,4-triazole derivatives, closely related to the compound , have been examined through NMR and molecular modeling. This research is pivotal in understanding the molecular behavior and interactions of such compounds (Bednarek et al., 2001).
Interaction with Biological Macromolecules
Research on 1,2,3-triazoles, including derivatives with chlorophenyl groups, has explored their interactions with various biological macromolecules. This is crucial for designing novel drugs, as these interactions can influence the efficacy and specificity of drug compounds (Liu et al., 2020).
Synthesis of Triazole Derivatives
The synthesis of triazole derivatives, including those with 4-chlorophenyl groups, has been explored for potential applications in medicinal chemistry and material science. Understanding the synthesis processes is vital for developing new compounds with targeted properties (Ostrowski & Zeidler, 2008).
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process carboxylic acid or triazole moieties
Mode of Action
Without specific target information, the mode of action for this compound is difficult to determine. The presence of a triazole ring and carboxylic acid groups suggests potential interactions with biological targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Given the compound’s structure, it could potentially interfere with pathways involving proteins or enzymes that interact with carboxylic acids or triazoles .
Pharmacokinetics
The presence of a carboxylic acid group could potentially influence its solubility and absorption, while the triazole ring might affect its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it could potentially interact with various biological targets, leading to a range of possible effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the ionization state of the carboxylic acid group could change with pH, potentially affecting the compound’s interactions with its targets .
Propiedades
IUPAC Name |
5-(carboxymethyl)-1-(4-chlorophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-6-1-3-7(4-2-6)15-8(5-9(16)17)10(11(18)19)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKIWJQMZPREEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)


![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)
